molecular formula C13H10ClN3 B2935303 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 691884-04-5

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2935303
CAS RN: 691884-04-5
M. Wt: 243.69
InChI Key: IDGXVJGBTGEQGI-UHFFFAOYSA-N
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Description

“6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One approach involves heating a mixture of α-azidochalcones and 3-aminopyrazoles under mild conditions . Another method uses the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Further studies on the structure-activity relationship have also been conducted .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions. For instance, they can form dimers under UV light . They also react with CS in the presence of sodium methoxide to give pyrimidinethione derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For instance, the optical properties, including the dielectric functions, reflectivity, and refractive index, have been analyzed .

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its antimicrobial activity . Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .

Anticancer Activity

Pyrimidine derivatives, including “6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine”, have been studied for their anticancer activity . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Anti-Quorum-Sensing Activities

Although specific studies on “6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” are limited, pyrazolo-pyrimidine derivatives have been studied for their anti-quorum-sensing activities . Quorum sensing is a system of stimulus and response correlated to population density, and it’s often targeted in antimicrobial research .

Inhibition of Nucleoside Triphosphates

Pyrimidine analogues, including “6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine”, are considered as antimetabolites inhibiting nucleoside triphosphates in the synthesis of nucleic acids DNA or RNA or both . This property makes them useful in various research applications, including the study of DNA and RNA synthesis and function .

Future Directions

Pyrazolo[1,5-a]pyrimidines have shown potential in various fields, including medicinal chemistry, due to their biological activities . Future research may focus on exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents .

properties

IUPAC Name

6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-6-13-15-7-11(8-17(13)16-9)10-2-4-12(14)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGXVJGBTGEQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324071
Record name 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

CAS RN

691884-04-5
Record name 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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